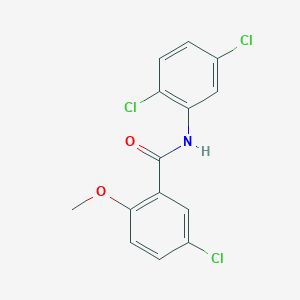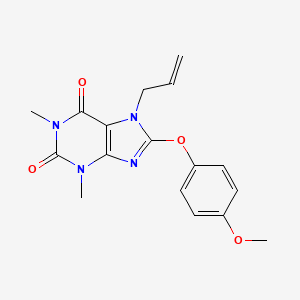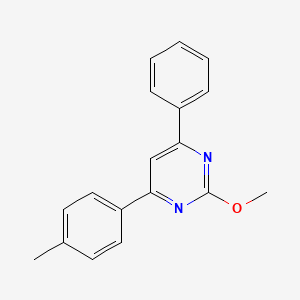
1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that has been studied for its potential use in various scientific applications.
作用机制
The mechanism of action of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine involves its interaction with dopamine receptors in the brain. This compound has been shown to have a high affinity for D2 and D3 dopamine receptors, which are involved in the regulation of movement and mood. By binding to these receptors, this compound can modulate dopamine signaling and potentially improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine release in the striatum, a key region of the brain involved in the regulation of movement. This compound has also been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high affinity for dopamine receptors, which makes it a potentially useful tool for studying dopamine signaling in the brain. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of more potent and selective dopamine receptor ligands based on the structure of this compound. Another potential direction is the use of this compound as a tool for studying the role of dopamine signaling in neurological disorders. Finally, there is also interest in exploring the potential use of this compound as a therapeutic agent for the treatment of neurological disorders.
合成方法
The synthesis of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 2-methoxybenzyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base. This reaction results in the formation of this compound as a white solid with a melting point of 186-188°C.
科学研究应用
1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential use in various scientific applications. One of the main areas of research has been its potential as a drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of movement and mood.
属性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-5-3-2-4-17(18)15-21-12-10-20(11-13-21)14-16-6-8-19-9-7-16/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRJIJSJILVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)





![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)